molecular formula C20H20N4O2S B2409106 2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 881432-48-0

2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No. B2409106
CAS RN: 881432-48-0
M. Wt: 380.47
InChI Key: SCRMDFZASMNZMV-UHFFFAOYSA-N
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Description

2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Reactions (MCRs) and Synthetic Organic Chemistry

Multicomponent reactions (MCRs) have gained prominence as a powerful tool for creating diverse molecular structures efficiently. They allow the formation of multiple bonds in a single operation, reducing waste and enhancing atom economy. The compound can serve as a valuable building block in MCRs due to its versatile carbonyl groups. Specifically, it can participate in tandem Knoevenagel–Michael reactions, leading to the synthesis of novel compounds . Researchers can explore its reactivity in various MCRs to generate structurally diverse molecules.

a. Antioxidant Properties: Given the presence of a hydroxyl group, researchers could investigate its antioxidant activity. Similar derivatives have been synthesized and evaluated for their antioxidant potential . Understanding its radical-scavenging abilities could contribute to drug development or nutraceutical applications.

b. Anti-HIV Activity: Exploring the compound’s anti-HIV properties could be valuable. Researchers have previously synthesized related derivatives and screened them for anti-HIV activity against both HIV-1 and HIV-2 strains . Investigating its mechanism of action and potential as an antiviral agent is warranted.

Bioactivity Prediction

Predicting the compound’s biological activity is crucial. Researchers can employ computational methods to assess its potential interactions with biological targets. This involves molecular docking studies, ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, and QSAR (quantitative structure-activity relationship) analyses. By understanding its binding affinity and potential therapeutic targets, scientists can guide further experimental investigations.

properties

IUPAC Name

N-(3-methylphenyl)-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-6-8-15(9-7-13)11-17-19(26)22-20(24-23-17)27-12-18(25)21-16-5-3-4-14(2)10-16/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRMDFZASMNZMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide

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